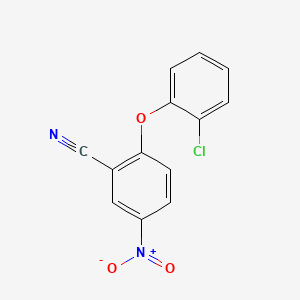

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-chlorophenoxy group and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- typically involves the nitration of 2-(2-chlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 2-chlorophenol, followed by its reaction with benzonitrile to form 2-(2-chlorophenoxy)benzonitrile. The final step involves the nitration of the intermediate to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The chlorine atom in the 2-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzonitrile derivatives.

Reduction: Formation of aminobenzonitrile derivatives.

Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenoxy)benzonitrile

- 4-(2-Chlorophenoxy)benzonitrile

- 2-(2-Fluorophenoxy)benzonitrile

Uniqueness

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is unique due to the presence of both a nitro group and a 2-chlorophenoxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is characterized by the presence of a benzonitrile core with a chlorophenoxy group and a nitro group at specific positions. Its molecular formula is C13H8ClN3O3, and it has a molecular weight of approximately 276.65 g/mol. The unique structural features contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death. Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may share this mechanism, similar to other nitro derivatives like metronidazole .

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes or receptors involved in various cellular pathways. This inhibition could lead to significant therapeutic effects against diseases such as cancer and inflammation .

- Cytotoxic Effects : The compound's ability to induce cytotoxicity has been noted in various studies, indicating potential applications in cancer therapy by targeting hypoxic tumor environments .

Comparative Analysis with Similar Compounds

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(4-Chlorophenoxy)benzonitrile | Para-chloro substitution | Antimicrobial activity |

| 4-(2-Chlorophenoxy)benzonitrile | Para-substituted chlorophenoxy group | Potential anti-inflammatory effects |

| 2-(2-Fluorophenoxy)benzonitrile | Fluorine substitution instead of chlorine | Varying cytotoxic effects |

The combination of both a nitro group and a chlorophenoxy group in benzonitrile, 2-(2-chlorophenoxy)-5-nitro- sets it apart from these similar compounds, imparting distinct chemical reactivity and biological properties that are valuable for various applications in research and industry.

Antimicrobial Efficacy

A study on nitro compounds demonstrated their effectiveness against various microorganisms. Benzonitrile derivatives showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism involved the reduction of the nitro group leading to toxic intermediates that interact with bacterial DNA .

Anti-inflammatory Potential

Research has indicated that benzonitrile derivatives can inhibit pro-inflammatory enzymes such as iNOS and COX-2. The presence of the nitro group enhances their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

The compound's structural characteristics make it a candidate for developing hypoxia-activated prodrugs. Studies have shown that nitro aromatic compounds can selectively target hypoxic tumor tissues, making them suitable for cancer therapy .

Properties

CAS No. |

99902-77-9 |

|---|---|

Molecular Formula |

C13H7ClN2O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-5-nitrobenzonitrile |

InChI |

InChI=1S/C13H7ClN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H |

InChI Key |

OVUDUJKNHDOXEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.